molecular formula C9H14O B13967319 3-Ethylbicyclo[2.2.1]heptan-2-one CAS No. 54345-87-8

3-Ethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B13967319
CAS No.: 54345-87-8
M. Wt: 138.21 g/mol
InChI Key: VFEKLKVQRNGGJG-UHFFFAOYSA-N
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Description

3-Ethylbicyclo[221]heptan-2-one is a bicyclic ketone with the molecular formula C9H14O It is a derivative of norbornanone, characterized by the presence of an ethyl group at the third position of the bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylbicyclo[2.2.1]heptan-2-one typically involves the alkylation of norbornanone derivatives. One common method is the reaction of norcamphor (bicyclo[2.2.1]heptan-2-one) with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl group or other substituents on the bicyclic ring can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-Ethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylbicyclo[2.2.1]heptan-2-one depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary based on the derivative and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Norcamphor (Bicyclo[2.2.1]heptan-2-one): The parent compound without the ethyl group.

    3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A similar compound with two methyl groups at the third position.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another derivative with three methyl groups.

Uniqueness

3-Ethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different biological activities and applications compared to its analogs .

Properties

CAS No.

54345-87-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-ethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H14O/c1-2-8-6-3-4-7(5-6)9(8)10/h6-8H,2-5H2,1H3

InChI Key

VFEKLKVQRNGGJG-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CCC(C2)C1=O

Origin of Product

United States

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